4-Chlorinated Indole Scaffold Demonstrates 4-Fold Superior Antibiofilm Potency Over 7-Chlorinated Regioisomer Against Vibrio parahaemolyticus
Although the direct biological data pertain to 4-chloroindole (the des-carboxy analog), the 4-chloro substitution pattern is the critical pharmacophoric element shared with 4-chloro-1H-indole-6-carboxylic acid. In a direct head-to-head comparison, 4-chloroindole inhibited >80% of V. parahaemolyticus biofilm formation at 20 μg/mL and exhibited an MIC of 50 μg/mL, whereas the 7-chloroindole regioisomer showed an MIC of 200 μg/mL—a 4-fold higher concentration—and failed to inhibit planktonic cell growth [1]. At 100 μg/mL, 4-chloroindole achieved bactericidal killing within 30 minutes, outperforming tetracycline at the same dose [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) and biofilm inhibition against Vibrio parahaemolyticus |
|---|---|
| Target Compound Data | 4-Chloroindole: MIC = 50 μg/mL; >80% biofilm inhibition at 20 μg/mL; bactericidal at 100 μg/mL within 30 min. |
| Comparator Or Baseline | 7-Chloroindole: MIC = 200 μg/mL (4-fold higher); biofilm inhibition without affecting planktonic growth. Tetracycline: inferior bactericidal kinetics at 100 μg/mL. |
| Quantified Difference | 4-chloroindole MIC is 4-fold lower (50 vs. 200 μg/mL) than 7-chloroindole; biofilm inhibition at 20 μg/mL is >80% vs. no growth inhibition. |
| Conditions | Vibrio parahaemolyticus planktonic and biofilm assays; MIC determined by broth microdilution; bactericidal kinetics assessed by time-kill assay. |
Why This Matters
The 4-chloro substitution pattern confers quantitatively superior antimicrobial potency that is position-dependent, directly supporting selection of 4-chloro-1H-indole-6-carboxylic acid as the optimal chloroindole-6-carboxylic acid scaffold for anti-infective lead development.
- [1] Sathiyamoorthi E, Faleye OS, Lee JH, Raj V, Lee J. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Front Microbiol. 2021 Aug 2;12:714371. doi: 10.3389/fmicb.2021.714371. View Source
